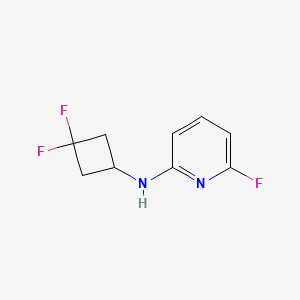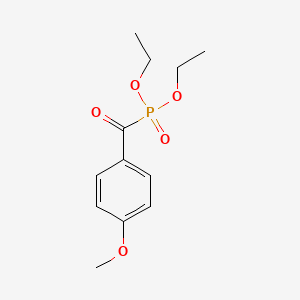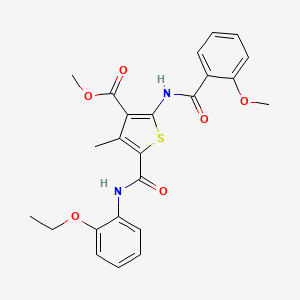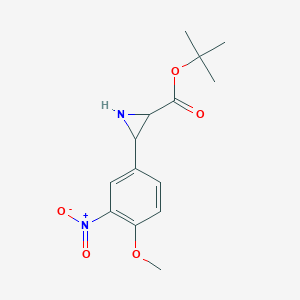![molecular formula C12H17NO4 B12070661 [3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester: is an organic compound that belongs to the class of phenylacetic acid derivatives This compound is characterized by the presence of an amino group, an ethoxy group, and a methoxy group attached to a phenyl ring, along with a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol under acidic conditions to form the methyl ester . Another method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which has been shown to be an efficient reagent for esterification .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of acid chlorides and alcohols in the presence of a base is another common industrial method for ester synthesis .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group or the methoxy group.
Reduction: Reduction reactions may target the ester functional group, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (e.g., NaCl) or other amines can be used under basic conditions.
Major Products Formed:
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Alcohols are typically formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to facilitate the formation of specific products.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals.
作用機序
The mechanism by which [3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors in biological systems .
類似化合物との比較
Ethyl acetoacetate: Another ester with similar reactivity but different functional groups.
Methyl acetoacetate: Similar ester functionality but lacks the amino and methoxy groups.
Uniqueness:
Functional Groups: The presence of both an amino group and a methoxy group on the phenyl ring makes [3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester unique compared to other esters.
Reactivity: The combination of these functional groups allows for a diverse range of chemical reactions and applications.
特性
分子式 |
C12H17NO4 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
methyl 2-[3-(2-aminoethoxy)-4-methoxyphenyl]acetate |
InChI |
InChI=1S/C12H17NO4/c1-15-10-4-3-9(8-12(14)16-2)7-11(10)17-6-5-13/h3-4,7H,5-6,8,13H2,1-2H3 |
InChIキー |
LEMHFBLEMXBZGQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)OCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[2-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B12070581.png)






![Ethanol, 2-[3-(phenylmethoxy)propoxy]-](/img/structure/B12070642.png)



![2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)


